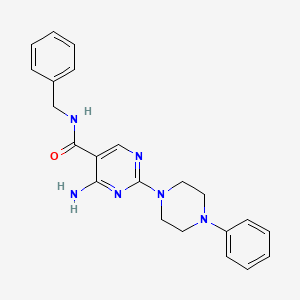
4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide is a compound that has garnered interest in the field of medicinal chemistry. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, which is known for its wide range of biological activities. This compound has been studied for its potential as an acetylcholinesterase inhibitor, which makes it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Mechanism of Action
Target of Action
The primary target of 4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This compound has been designed and synthesized as an acetylcholinesterase inhibitor (AChEI) for the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays an important role in learning and memory . The compound exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 µM, and poor inhibitory activity against butyrylcholinesterase (BuChE), with an IC50 of 7.53 µM . This indicates that the compound is a selective AChE inhibitor .
Biochemical Pathways
The inhibition of AChE by the compound affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, leading to an increase in the concentration of ACh. This enhances the transmission of signals in the cholinergic neurons, which play a crucial role in learning and memory .
Result of Action
The result of the compound’s action is the inhibition of AChE, leading to an increase in the concentration of ACh . This can help alleviate the symptoms of AD, which is associated with a deficiency in ACh .
Biochemical Analysis
Biochemical Properties
4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide interacts with acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition . The compound acts as an inhibitor of AChE, thereby increasing the levels of acetylcholine in the brain, which can help alleviate the symptoms of AD .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on acetylcholine levels. By inhibiting AChE, this compound increases the availability of acetylcholine, which can enhance neuronal communication and potentially improve cognitive function .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to AChE and inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This can be used to modify the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more reactive intermediate, while substitution could result in derivatives with enhanced biological activity.
Scientific Research Applications
4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its role as an acetylcholinesterase inhibitor makes it valuable in studying enzyme inhibition and neurotransmitter regulation.
Industry: It can be used in the development of pharmaceuticals and other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A similar compound that also inhibits acetylcholinesterase and is used for treating dementia.
Galantamine: Another acetylcholinesterase inhibitor with similar applications in neurodegenerative disease treatment.
Uniqueness
What sets 4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide apart from these compounds is its specific structure, which may offer different binding affinities and selectivities for acetylcholinesterase. This can result in varying degrees of efficacy and side effects, making it a unique candidate for further research and development .
Properties
IUPAC Name |
4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c23-20-19(21(29)24-15-17-7-3-1-4-8-17)16-25-22(26-20)28-13-11-27(12-14-28)18-9-5-2-6-10-18/h1-10,16H,11-15H2,(H,24,29)(H2,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAKSSFCUQAOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2752800.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide](/img/structure/B2752801.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2752802.png)
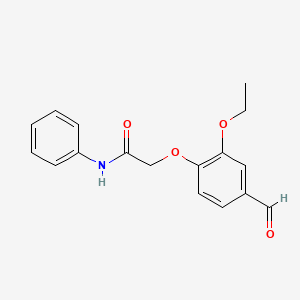

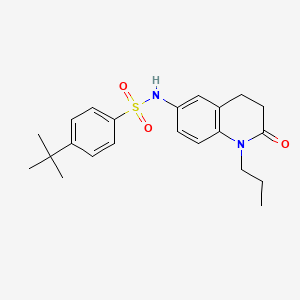
![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2752811.png)
![5-methyl-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2752812.png)
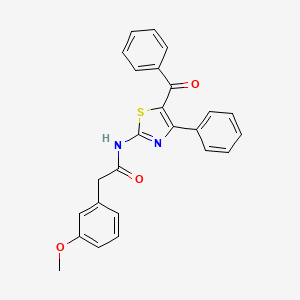
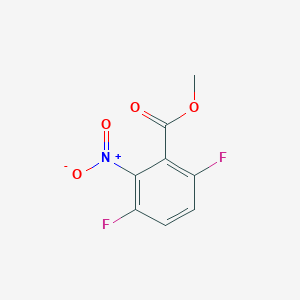


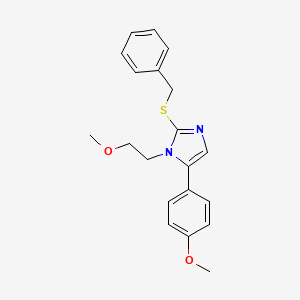
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2752820.png)
